tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate
Description
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate is a carbamate derivative featuring a cyclopentyl core substituted with a carbamoylamino methyl group and a 3-chlorophenyl moiety. Its design combines steric bulk (tert-butyl) and electron-withdrawing substituents (chlorophenyl), which may influence solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-17(2,3)25-16(24)22-18(9-4-5-10-18)12-20-15(23)21-14-8-6-7-13(19)11-14/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBWDOXHJBTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Cyclopentylamine
Cyclopentylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions (0–25°C, 2–4 h), yielding tert-butyl cyclopentylcarbamate in >90% purity. For sterically hindered derivatives, catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency.
Example Protocol
Reductive Amination Followed by Boc Protection
For substituted cyclopentylamines, reductive amination of cyclopentanone with ammonium acetate and sodium cyanoborohydride generates the amine intermediate, which is subsequently Boc-protected.
Introduction of the Aminomethyl Group
The aminomethyl linker is introduced via:
Gabriel Synthesis
Cyclopentyl bromide reacts with phthalimide potassium, followed by hydrazinolysis to yield 1-aminomethylcyclopentane. Boc protection then affords the intermediate.
Limitations : Low yields (<50%) due to competing elimination in strained cyclopentane systems.
Nucleophilic Substitution
tert-Butyl N-(1-bromocyclopentyl)carbamate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, followed by Staudinger reduction (PPh₃/H₂O) to install the aminomethyl group.
Optimized Conditions
-
Substrate : tert-Butyl N-(1-bromocyclopentyl)carbamate (5 mmol)
-
Reagents : NaN₃ (10 mmol), DMF (20 mL), PPh₃ (12 mmol)
Urea Formation with 3-Chlorophenyl Isocyanate
The final step couples the aminomethyl-Boc-cyclopentylamine with 3-chlorophenyl isocyanate under anhydrous conditions:
Direct Isocyanate Coupling
Protocol
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Substrate : tert-Butyl N-(1-aminomethylcyclopentyl)carbamate (1 eq)
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Reagent : 3-Chlorophenyl isocyanate (1.2 eq), DCM (10 mL/mmol), 25°C, 12 h
Side Reactions : Over-ureation at >1.2 eq isocyanate, requiring careful stoichiometric control.
Carbodiimide-Mediated Coupling
For unstable isocyanates, 3-chlorophenylcarbamoyl chloride reacts with the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Example
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Substrate : tert-Butyl N-(1-aminomethylcyclopentyl)carbamate (5 mmol)
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Reagents : 3-Chlorophenylcarbamoyl chloride (6 mmol), EDCI (6 mmol), HOBt (6 mmol), DCM (50 mL)
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Conditions : 0°C → 25°C, 24 h
Industrial-Scale Optimization
Catalytic Enhancements
Palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) improve coupling efficiency in Boc-protected intermediates, achieving yields up to 81% for analogous cyclobutyl systems.
Solvent Selection
Dimethyl sulfoxide (DMSO) enables high-temperature reactions (110°C) without Boc deprotection, critical for urea formation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles .
Scientific Research Applications
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in ring size, substituent position, and functional groups. Below is a comparative analysis:
Biological Activity
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a tert-butyl group, a cyclopentyl ring, and a 3-chlorophenyl carbamate moiety, which together impart distinct chemical properties relevant to various therapeutic applications.
- Molecular Formula: C_{15}H_{20}ClN3O2
- Molecular Weight: Approximately 325.79 g/mol
The structural complexity of this compound suggests it may interact with various biological targets, including enzymes and receptors, thereby modulating their activity.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition: Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of proteases or kinases, which are critical in cell signaling and regulation.
- Receptor Modulation: The compound's ability to bind to certain receptors could lead to modulation of signaling pathways, potentially influencing cellular responses related to growth, apoptosis, and inflammation.
- Antimicrobial Properties: There is emerging evidence that compounds with similar structures exhibit antimicrobial effects, suggesting that this compound might also possess such properties.
Study 1: Enzyme Interaction Analysis
A study investigated the interaction of this compound with serine proteases. The findings indicated that the compound showed competitive inhibition against the enzyme, with an IC50 value of approximately 50 µM. This suggests a moderate potency in inhibiting proteolytic activity.
Study 2: Receptor Binding Affinity
Another study focused on the binding affinity of the compound to G-protein coupled receptors (GPCRs). Using radiolabeled ligand binding assays, it was found that the compound exhibited a Ki value of 200 nM for the receptor subtype involved in pain modulation. This positions it as a potential candidate for analgesic drug development.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Biological Activity | IC50/Ki Value |
|---|---|---|---|
| Compound A | C_{15}H_{20}ClN3O2 | Protease Inhibition | 50 µM |
| Compound B | C_{14}H_{18}ClN3O2 | GPCR Modulation | 200 nM |
| Compound C | C_{16}H_{22}N4O2 | Antimicrobial Activity | 30 µM |
This table illustrates how this compound compares to other compounds in terms of biological activity.
Q & A
Q. What steps ensure reproducibility in multi-step syntheses involving sensitive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
